

# A Comparative Meta-Analysis of GIPR Modulators in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MHP 133  |           |
| Cat. No.:            | B1662774 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) modulators, with a primary focus on the dual GIP/GLP-1 receptor agonist tirzepatide. Data from the extensive SURPASS clinical trial program is compared with findings on other GIPR modulators, offering a detailed overview of their therapeutic potential.

## **Executive Summary**

The modulation of the GIPR, particularly in combination with glucagon-like peptide-1 (GLP-1) receptor agonism, has emerged as a highly effective strategy for the management of type 2 diabetes and obesity. The dual GIP/GLP-1 receptor agonist tirzepatide has demonstrated superior efficacy in glycemic control and weight reduction compared to placebo, GLP-1 receptor agonists alone, and basal insulins in a series of phase 3 clinical trials known as SURPASS. While the clinical development of GIPR antagonists is in earlier stages, they also show promise, particularly in combination with GLP-1 receptor agonists, for weight management. This guide synthesizes the available clinical trial data to provide a clear comparison of these approaches.

# Data Presentation: Efficacy and Safety of GIPR Modulators



The following tables summarize the quantitative data from the SURPASS clinical trial program for tirzepatide, comparing its efficacy and safety against various comparators.

Table 1: Change in HbA1c from Baseline in SURPASS

**Trials** 

| Trial      | Tirzepatide<br>Dose | Mean Change<br>in HbA1c (%) | Comparator          | Comparator<br>Mean Change<br>in HbA1c (%) |
|------------|---------------------|-----------------------------|---------------------|-------------------------------------------|
| SURPASS-1  | 5 mg                | -1.87                       | Placebo             | +0.04                                     |
| (40 weeks) | 10 mg               | -1.89                       |                     |                                           |
| 15 mg      | -2.07               |                             | _                   |                                           |
| SURPASS-2  | 5 mg                | -2.01                       | Semaglutide 1<br>mg | -1.86                                     |
| (40 weeks) | 10 mg               | -2.24                       |                     |                                           |
| 15 mg      | -2.30               |                             | _                   |                                           |
| SURPASS-3  | 5 mg                | -1.93                       | Insulin Degludec    | -1.34                                     |
| (52 weeks) | 10 mg               | -2.20                       |                     |                                           |
| 15 mg      | -2.37               |                             | _                   |                                           |
| SURPASS-4  | 5 mg                | -2.24                       | Insulin Glargine    | -1.44                                     |
| (52 weeks) | 10 mg               | -2.43                       |                     |                                           |
| 15 mg      | -2.58               |                             | _                   |                                           |
| SURPASS-5  | 5 mg                | -2.11                       | Placebo             | -0.86                                     |
| (40 weeks) | 10 mg               | -2.40                       |                     |                                           |
| 15 mg      | -2.34               |                             | _                   |                                           |

Table 2: Change in Body Weight from Baseline in SURPASS Trials



| Trial      | Tirzepatide<br>Dose | Mean Change<br>in Body<br>Weight (kg) | Comparator          | Comparator<br>Mean Change<br>in Body<br>Weight (kg) |
|------------|---------------------|---------------------------------------|---------------------|-----------------------------------------------------|
| SURPASS-1  | 5 mg                | -7.0                                  | Placebo             | -0.9                                                |
| (40 weeks) | 10 mg               | -7.8                                  |                     |                                                     |
| 15 mg      | -9.5                |                                       |                     |                                                     |
| SURPASS-2  | 5 mg                | -7.6                                  | Semaglutide 1<br>mg | -5.7                                                |
| (40 weeks) | 10 mg               | -9.3                                  |                     |                                                     |
| 15 mg      | -11.2               |                                       |                     |                                                     |
| SURPASS-3  | 5 mg                | -7.5                                  | Insulin Degludec    | +2.3                                                |
| (52 weeks) | 10 mg               | -10.7                                 |                     |                                                     |
| 15 mg      | -12.9               |                                       |                     |                                                     |
| SURPASS-4  | 5 mg                | -8.5                                  | Insulin Glargine    | +1.9                                                |
| (52 weeks) | 10 mg               | -10.6                                 |                     |                                                     |
| 15 mg      | -11.7               |                                       | _                   |                                                     |
| SURPASS-5  | 5 mg                | -5.4                                  | Placebo             | +1.6                                                |
| (40 weeks) | 10 mg               | -7.5                                  |                     |                                                     |
| 15 mg      | -8.8                |                                       | _                   |                                                     |

Table 3: Common Adverse Events in SURPASS Trials (Incidence >5%)[1][2]



| Adverse Event         | Tirzepatide (All<br>Doses) % | Placebo % | Semaglutide 1<br>mg % | Insulin<br>Glargine/Deglu<br>dec % |
|-----------------------|------------------------------|-----------|-----------------------|------------------------------------|
| Nausea                | 12 - 24                      | 3 - 6     | 18                    | 1.6                                |
| Diarrhea              | 12 - 22                      | 10 - 12   | 12                    | 3.2                                |
| Vomiting              | 2 - 13                       | 2 - 3     | 8                     | 1.1                                |
| Decreased<br>Appetite | 5 - 11                       | 1 - 2     | 7                     | <1                                 |
| Constipation          | 6 - 8                        | 1 - 3     | 5                     | <1                                 |
| Dyspepsia             | 5 - 8                        | 2 - 4     | 5                     | <1                                 |

# Experimental Protocols: SURPASS Clinical Trial Program

The SURPASS program consists of a series of phase 3, randomized, controlled trials designed to evaluate the efficacy and safety of tirzepatide in adults with type 2 diabetes.

#### **General Study Design**

The SURPASS trials were multicenter, randomized, parallel-group studies with durations ranging from 40 to 104 weeks.[1] The trials included both open-label and double-blind designs. [2][3][4]

### **Participant Population**

Key inclusion criteria across the SURPASS trials for participants with type 2 diabetes included:

- Age ≥18 years.[2][4]
- HbA1c levels typically between 7.0% and 10.5%.[5][6]
- Body Mass Index (BMI) ≥25 kg/m<sup>2</sup> (in most trials).[5][6]



 Inadequate glycemic control on diet and exercise alone or on stable doses of oral antihyperglycemic medications (e.g., metformin, sulfonylureas, SGLT-2 inhibitors) or basal insulin.[2][5][6][7]

Key exclusion criteria generally included:

- Type 1 diabetes.[8]
- History of pancreatitis.[8]
- Severe gastrointestinal disease.[9]
- For some trials, specific cardiovascular conditions or severe renal impairment.[5]

#### **Interventions and Comparators**

- Tirzepatide: Administered once weekly via subcutaneous injection at doses of 5 mg, 10 mg, or 15 mg.[3][10]
- Dose Titration: Tirzepatide was initiated at a dose of 2.5 mg once weekly and was increased by 2.5 mg every 4 weeks until the assigned maintenance dose was reached.[10][11][12] This gradual dose escalation was designed to mitigate gastrointestinal side effects.[11]
- Comparators: The trials used various comparators, including placebo, the GLP-1 receptor agonist semaglutide (1 mg once weekly), and basal insulins (insulin degludec and insulin glargine), which were titrated to a target fasting blood glucose level.[7][13]

#### **Outcome Measures**

- Primary Endpoint: The primary outcome in the SURPASS trials was the mean change in HbA1c from baseline at the end of the treatment period (40 or 52 weeks).[4]
- Key Secondary Endpoints: These included the mean change in body weight from baseline, the percentage of participants achieving specific HbA1c targets (e.g., <7.0%, <6.5%, <5.7%), and the percentage of participants achieving certain weight loss thresholds (e.g., ≥5%, ≥10%, ≥15%).[14]



 Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, serious adverse events, and hypoglycemia.[14]

#### **Statistical Analysis**

The primary efficacy analyses were typically performed using a mixed model for repeated measures (MMRM) on the intent-to-treat population.

### **GIPR Modulators: A Comparative Overview**

While tirzepatide, a dual GIP/GLP-1 receptor agonist, has extensive clinical data, other GIPR modulators are also in development.

#### **GIPR Agonists**

The rationale for GIPR agonism is based on the incretin effect, where GIP stimulates insulin secretion in a glucose-dependent manner. Preclinical studies have also suggested that GIPR agonism can improve insulin sensitivity and reduce food intake.[15]

#### **GIPR Antagonists**

Paradoxically, GIPR antagonism is also being explored as a therapeutic strategy for obesity. [16][17] The rationale stems from preclinical models where genetic deletion of the GIPR protected against diet-induced obesity.[17] Clinical development is in earlier stages, but GIPR antagonists, particularly in combination with GLP-1 receptor agonists, have shown promise for weight loss.[15][17]

 Maridebart cafraglutide (AMG 133): This is a GIPR antagonist and GLP-1 receptor agonist in clinical development. A phase 1 study in participants with obesity demonstrated an acceptable safety and tolerability profile with dose-dependent weight loss.[18] Further clinical trial data is needed to fully assess its efficacy and safety profile compared to dual agonists like tirzepatide.

## Visualizing the Mechanisms of Action Signaling Pathways of GIPR and GLP-1R



The following diagrams illustrate the key signaling pathways activated by GIPR and GLP-1R agonists. Both receptors are G-protein coupled receptors that primarily signal through the G $\alpha$ s pathway, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[19] However, there are also distinct signaling properties, including the involvement of  $\beta$ -arrestin pathways, which can influence receptor desensitization and downstream signaling.[19] [20][21]



Click to download full resolution via product page

GIPR and GLP-1R Signaling Pathways

### **Experimental Workflow for a Typical SURPASS Trial**

The following diagram outlines the general workflow of a participant in a SURPASS clinical trial.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Validation & Comparative





- 1. bariatricnews.net [bariatricnews.net]
- 2. Tirzepatide versus insulin glargine in type 2 diabetes and increased cardiovascular risk (SURPASS-4): a randomised, open-label, parallel-group, multicentre, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]
- 4. Efficacy and safety of a novel dual GIP and GLP-1 receptor agonist tirzepatide in patients with type 2 diabetes (SURPASS-1): a double-blind, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generalizability of the SURPASS-2 Trial and Effect of Tirzepatide on US Diabetes and Obesity Control PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lilly's tirzepatide achieves all primary and key secondary study outcomes against insulin glargine in adults with type 2 diabetes and increased cardiovascular risk in SURPASS-4 trial [prnewswire.com]
- 8. Post Hoc Analysis of SURPASS-1 to -5: Efficacy and Safety of Tirzepatide in Adults with Type 2 Diabetes are Independent of Baseline Characteristics | springermedizin.de [springermedizin.de]
- 9. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 10. lilly.com [lilly.com]
- 11. droracle.ai [droracle.ai]
- 12. bmidoctors.com [bmidoctors.com]
- 13. Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes [prnewswire.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of a potent GIPR peptide antagonist that is effective in rodent and human systems PMC [pmc.ncbi.nlm.nih.gov]
- 17. GIP Receptor Antagonists in the Pharmacotherapy of Obesity: Physiologic, Genetic, and Clinical Rationale PMC [pmc.ncbi.nlm.nih.gov]
- 18. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical ... [ouci.dntb.gov.ua]



- 19. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GLP-1 and GIP receptors signal through distinct β-arrestin 2-dependent pathways to regulate pancreatic β cell function PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of GIPR Modulators in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662774#meta-analysis-of-clinical-trials-involving-gipr-modulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com